molecular formula C16H11I2N3O2S2 B11660647 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide CAS No. 303105-76-2

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B11660647
CAS No.: 303105-76-2
M. Wt: 595.2 g/mol
InChI Key: ADQPSOIHGRVIBI-FBCYGCLPSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide (CAS: 24044-91-5) is a chemical compound with the following structure:

Structure:\text{Structure:} Structure:

!Compound Structure)

This compound belongs to the class of hydrazides and contains both benzothiazole and iodine moieties. Let’s explore its properties and applications further.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. Major products formed from these reactions would depend on the specific reaction type.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide finds applications in several scientific fields:

    Chemistry: It could serve as a building block for the synthesis of other compounds.

    Biology: Researchers might explore its interactions with biological molecules.

    Medicine: Investigations into its potential as a drug candidate or diagnostic agent.

    Industry: Possible uses in materials science or catalysis.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains unknown. Further research is needed to identify its molecular targets and pathways involved.

Comparison with Similar Compounds

While specific similar compounds are not mentioned, a comparative analysis could highlight its unique features and distinguish it from related structures.

Properties

CAS No.

303105-76-2

Molecular Formula

C16H11I2N3O2S2

Molecular Weight

595.2 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H11I2N3O2S2/c17-10-5-9(15(23)11(18)6-10)7-19-21-14(22)8-24-16-20-12-3-1-2-4-13(12)25-16/h1-7,23H,8H2,(H,21,22)/b19-7+

InChI Key

ADQPSOIHGRVIBI-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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